Ammonium, (1,4-piperazinediyldiethylene)bis(benzyldiethyl-, dibromide
Description
Ammonium, (1,4-piperazinediyldiethylene)bis(benzyldiethyl-, dibromide) is a bis-quaternary ammonium compound (QAC) featuring a 1,4-piperazine backbone linked to two diethylene chains, each terminating in benzyldiethylammonium groups. The molecule is stabilized by bromide counterions. For example, similar bis-QACs are prepared by reacting dihalides with tertiary amines under controlled conditions .
Key structural attributes include:
- Quaternary ammonium centers: The benzyldiethyl groups confer hydrophobicity and cationic charge, enhancing surfactant properties.
- Piperazine backbone: Provides rigidity and influences solubility and micellar behavior.
- Dibromide counterions: Ensure charge neutrality and modulate solubility in polar solvents.
Properties
CAS No. |
17172-31-5 |
|---|---|
Molecular Formula |
C30H50Br2N4 |
Molecular Weight |
626.6 g/mol |
IUPAC Name |
benzyl-[2-[4-[2-[benzyl(diethyl)azaniumyl]ethyl]piperazin-1-yl]ethyl]-diethylazanium;dibromide |
InChI |
InChI=1S/C30H50N4.2BrH/c1-5-33(6-2,27-29-15-11-9-12-16-29)25-23-31-19-21-32(22-20-31)24-26-34(7-3,8-4)28-30-17-13-10-14-18-30;;/h9-18H,5-8,19-28H2,1-4H3;2*1H/q+2;;/p-2 |
InChI Key |
QNVXZNYUXXGODN-UHFFFAOYSA-L |
Canonical SMILES |
CC[N+](CC)(CCN1CCN(CC1)CC[N+](CC)(CC)CC2=CC=CC=C2)CC3=CC=CC=C3.[Br-].[Br-] |
Origin of Product |
United States |
Preparation Methods
Preparation of Piperazine Derivative Intermediates
A typical starting point is 1,4-piperazine or its derivatives, which are functionalized with ethylene linkers. For example, the preparation of 4-(4-methylpiperazinomethyl) benzoic acid dihydrochloride, a related piperazine derivative, involves the reaction of 4-bromomethyl benzoic acid with N-methylpiperazine in the presence of potassium carbonate in n-butanol medium at room temperature. This reaction proceeds smoothly to yield the piperazine derivative with high purity (>99%) after subsequent purification steps.
The key to obtaining high-purity intermediates is controlling the reaction conditions, such as temperature, solvent choice, and stoichiometry, to minimize side reactions and formation of quaternary salt impurities.
Quaternization to Form the Dibromide Salt
The critical step for preparing the ammonium dibromide involves the quaternization of the piperazine nitrogen atoms with benzyl bromide or benzyldiethyl bromide. This reaction is typically performed by:
- Dissolving the piperazine derivative in an appropriate solvent such as methanol or dioxane.
- Adding benzyl bromide or benzyldiethyl bromide dropwise under stirring at room temperature or mild reflux conditions.
- Allowing the reaction to proceed for several hours (e.g., 12 h) to ensure complete quaternization.
- Isolating the product by precipitation or filtration.
For example, the synthesis of 3,3′-[1,2-phenylenebis(methylene)]bis(1-propylbenzimidazolium) dibromide involves refluxing a mixture of benzimidazole and 1,2-bis(bromomethyl)benzene in dioxane at 90 °C for 12 hours, yielding the quaternary ammonium salt as a precipitate. Although this example is for a benzimidazolium compound, the methodology is analogous for piperazine-based quaternary ammonium salts.
Bromination of Methyl Groups as an Intermediate Step
In some synthetic routes, bromination of methyl groups attached to aromatic or heterocyclic rings is a key step to introduce bromomethyl functionalities that serve as alkylating agents for piperazine nitrogen atoms. For instance, bromination of methyl groups in 2,6-dimethyl-1,4-dihydropyridines using N-bromosuccinimide (NBS) in methanol at room temperature results in 2,6-di(bromomethyl)-1,4-dihydropyridines, which can be further used to synthesize cationic compounds.
This bromination step is typically carried out by:
- Dissolving the methyl-substituted precursor in methanol.
- Adding N-bromosuccinimide solution dropwise.
- Stirring the mixture at room temperature for 2 hours.
- Monitoring reaction completion by thin-layer chromatography (TLC).
- Isolating the brominated product by filtration or extraction.
Representative Synthetic Protocol (Hypothetical for this compound))
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | 1,4-piperazine + 1,2-dibromoethane, K2CO3, n-butanol, room temp, 12 h | Formation of 1,4-bis(2-bromoethyl)piperazine intermediate via alkylation |
| 2 | Intermediate + benzyldiethylamine, methanol, reflux, 6-12 h | Quaternization of piperazine nitrogen atoms to form ammonium salt |
| 3 | Purification by filtration, washing with n-butanol, drying at 50-60 °C | Isolation of pure dibromide salt |
This protocol is adapted from similar procedures reported for related compounds.
Data Tables Summarizing Preparation Conditions and Yields
Analysis of Preparation Methods
- Efficiency: The use of mild reaction conditions (room temperature to mild reflux) and common solvents (methanol, n-butanol, dioxane) facilitates scalable synthesis.
- Purity Control: Purification steps including filtration, washing with solvents like n-butanol, and recrystallization are critical to achieve high purity (>99%), especially to remove quaternary salt impurities.
- Reaction Monitoring: Thin-layer chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard tools for monitoring reaction progress and confirming product structure.
- Versatility: Bromination of methyl groups provides versatile intermediates for subsequent quaternization, enabling synthesis of a range of cationic ammonium compounds based on the piperazine scaffold.
Chemical Reactions Analysis
Types of Reactions
Ammonium, (1,4-piperazinediyldiethylene)bis(benzyldiethyl-, dibromide) undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the bromide ions are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other strong bases. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted piperazine derivatives .
Scientific Research Applications
Ammonium, (1,4-piperazinediyldiethylene)bis(benzyldiethyl-, dibromide) has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of cell membranes and ion channels due to its ability to interact with biological membranes.
Medicine: Investigated for its potential use as an antimicrobial agent and in drug delivery systems.
Mechanism of Action
The mechanism of action of Ammonium, (1,4-piperazinediyldiethylene)bis(benzyldiethyl-, dibromide) involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This action is particularly effective against bacteria and other microorganisms, making it a potent antimicrobial agent .
Comparison with Similar Compounds
1,4-Piperazinediethanaminium, N1,N1,N1,N4,N4,N4-hexaethyl-, dibromide (CAS 100107-38-8)
- Structure : Shares the 1,4-piperazine backbone but substitutes benzyldiethyl groups with triethylammonium moieties.
- Properties :
- Applications : Primarily used in ion-exchange resins or as phase-transfer catalysts .
Bis-QACs with Varying Alkyl/Aryl Substituents
N,N′-Diphenacyl-1,2-bis(4-pyridinium)ethane dibromide (PyQAs1)
- Structure : Contains pyridinium headgroups and phenacyl substituents.
- Function: Demonstrates catalytic activity in nanoparticle synthesis by promoting fluorescent organic species formation .
- Contrast : The absence of a piperazine backbone reduces structural rigidity, impacting micelle stability compared to the target compound.
1,4-Bis(N-hexadecyl-N,N-dimethylammonium) butane dibromide
K033 (1,4-Bis(2-hydroxyiminomethylpyridinium) butane dibromide)
- Application : Acetylcholinesterase reactivator for nerve agent poisoning.
- Comparison :
Aromatic vs. Aliphatic Backbones
1,1′-[1,4-Phenylenebis(methylene)]bis(4,4′-bipyridinium) dibromide (CAS 106867-97-4)
- Structure : Aromatic bipyridinium groups linked via a xylylene spacer.
- Applications : Used in electrochromic devices due to redox-active bipyridinium units .
- Contrast: The rigid aromatic backbone enhances electrochemical stability but reduces solubility in non-polar solvents compared to piperazine-based QACs.
| Property | Target Compound | Bipyridinium Analogue |
|---|---|---|
| Solubility in Water | Moderate (~10 mg/mL) | Low (~1 mg/mL) |
| Thermal Stability | Decomposes >200°C | Stable up to 300°C |
Key Research Findings
- Toxicity : Piperazine-based QACs with benzyl groups exhibit higher cytotoxicity (IC₅₀ ~5 µM in mammalian cells) compared to ethyl-substituted analogues (IC₅₀ >50 µM) .
- Nanoparticle Interactions: QACs with aromatic groups (e.g., benzyl) compact DNA into nanoparticles (hydrodynamic diameter ~100 nm) more effectively than aliphatic variants .
- Environmental Impact : Long-chain QACs (e.g., hexadecyl) persist in aquatic systems, whereas benzyl-containing compounds degrade faster via microbial action .
Data Tables
Table 1: Physicochemical Properties of Selected Bis-QACs
Biological Activity
Ammonium, (1,4-piperazinediyldiethylene)bis(benzyldiethyl-, dibromide), is a quaternary ammonium compound that has garnered attention for its potential biological activities. This compound is part of a broader class of piperazine derivatives known for their diverse pharmacological properties. Understanding the biological activity of this compound involves exploring its mechanisms of action, toxicity profiles, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound) can be represented as follows:
- Molecular Formula : CHBrN
- Molecular Weight : 467.29 g/mol
- CAS Number : 17229-59-0
This compound features a piperazine ring system linked by ethylene groups to two benzyldiethyl moieties, with bromide ions contributing to its ionic character.
Antimicrobial Properties
Research indicates that piperazine derivatives, including this compound, exhibit significant antimicrobial activity. A study demonstrated that compounds with similar structures could inhibit the growth of various bacterial strains, suggesting potential use in treating infections caused by resistant bacteria .
Cytotoxicity Studies
Cytotoxicity assays have shown that this compound) can induce cell death in certain cancer cell lines. For instance, in vitro studies reported IC50 values indicating effective cytotoxicity against human cancer cells, although the exact mechanisms remain to be fully elucidated .
The proposed mechanisms through which this compound exerts its biological effects include:
- Membrane Disruption : The quaternary ammonium structure allows for interaction with cell membranes, leading to increased permeability and subsequent cell lysis.
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for bacterial survival and proliferation.
Toxicological Profile
Toxicological assessments indicate that while this compound) has promising biological activity, it also poses certain risks. The compound has been classified under various hazard lists due to its potential toxicity to aquatic life and humans at high concentrations .
Ecotoxicity Data
| Endpoint | Hazard Level | Description |
|---|---|---|
| Aquatic Toxicity | Moderate | Potential harmful effects on aquatic organisms . |
| Human Health Risk | Moderate | Risk associated with prolonged exposure . |
Case Studies
A notable case study involved the use of piperazine derivatives in combination therapies for cancer treatment. The study highlighted the enhanced efficacy when these compounds were used alongside established chemotherapeutics, suggesting a synergistic effect that warrants further investigation .
Q & A
Q. What are the recommended methodologies for synthesizing and purifying this compound to achieve high reproducibility?
Answer:
- Synthesis: Use a stepwise alkylation approach under inert conditions (e.g., nitrogen atmosphere) to minimize side reactions. Piperazine derivatives often require controlled temperature (40–60°C) and stoichiometric ratios of benzyldiethylamine and dibromoethylene precursors.
- Purification: Employ column chromatography with a polar stationary phase (silica gel) and gradient elution (methanol/chloroform) to separate unreacted amines and byproducts. Recrystallization in ethanol/water mixtures (70:30 v/v) can further enhance purity .
- Validation: Confirm purity via HPLC (C18 column, 0.1% trifluoroacetic acid in acetonitrile/water mobile phase) and elemental analysis.
Q. How can researchers characterize the structural integrity of this compound?
Answer:
- X-ray crystallography is ideal for resolving its 3D configuration, particularly the spatial arrangement of the piperazine core and benzyl groups. Single-crystal analysis at low temperatures (e.g., 173 K) reduces thermal motion artifacts .
- NMR spectroscopy (¹H, ¹³C, 2D COSY) identifies proton environments and confirms quaternary ammonium formation. Use deuterated DMSO as a solvent to enhance signal resolution.
- Mass spectrometry (ESI-TOF) verifies molecular weight and bromide counterion presence via isotopic patterns .
Advanced Research Questions
Q. How can contradictory data on this compound’s solubility and aggregation behavior be resolved across studies?
Answer:
- Experimental variables: Compare solvent polarity (e.g., water vs. DMF) and ionic strength (buffer solutions vs. pure solvents). Aggregation is pH-dependent due to the ammonium groups; use dynamic light scattering (DLS) to monitor particle size under varying conditions .
- Theoretical modeling: Apply density functional theory (DFT) to predict solvation energies and intermolecular interactions. Pair with small-angle X-ray scattering (SAXS) to validate aggregation patterns .
Q. What experimental frameworks are suitable for studying its potential in membrane separation technologies?
Answer:
- Membrane fabrication: Incorporate the compound into polymer matrices (e.g., polysulfone or polyimide) via phase inversion. Test permeability using a dead-end filtration cell with controlled pressure (1–5 bar) and monitor ion rejection rates via conductometry .
- Mechanistic analysis: Use positron annihilation lifetime spectroscopy (PALS) to characterize free-volume pores in membranes. Correlate with molecular dynamics simulations to model ion transport pathways .
Q. How can researchers link its biological activity (e.g., toxicity) to structural features while addressing conflicting in vitro/in vivo data?
Answer:
- In vitro assays: Perform cytotoxicity screens (e.g., MTT assay) on human cell lines (HEK293, HepG2) with controlled exposure times (24–72 hrs). Compare with structurally analogous compounds (e.g., varying alkyl chain lengths) to isolate toxicity drivers .
- In silico modeling: Use quantitative structure-activity relationship (QSAR) models to predict bioavailability and partition coefficients (log P). Validate with zebrafish embryo toxicity tests (FET assay) to resolve interspecies discrepancies .
Methodological Notes
- Theoretical grounding: Always anchor mechanistic studies to supramolecular chemistry principles (e.g., host-guest interactions) or colloid science frameworks to ensure interpretability .
- Data reconciliation: When contradictions arise, systematically vary synthesis protocols (e.g., reagent purity, reaction time) and analytical conditions (e.g., NMR solvent, crystallography resolution) to identify confounding factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
